molecular formula C7H10F3NO2 B13173158 2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid

2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid

Cat. No.: B13173158
M. Wt: 197.15 g/mol
InChI Key: JCKLKUADZZXOEH-UHFFFAOYSA-N
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Description

2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable alkene with a trifluoromethylating agent, followed by the introduction of the amino group through amination reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while nucleophilic substitution can produce a wide range of substituted amino acids.

Scientific Research Applications

2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopropyl ring may contribute to its stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
  • 2-Amino-3-[2-(trifluoromethyl)butyl]propanoic acid
  • 2-Amino-3-[2-(trifluoromethyl)ethyl]propanoic acid

Uniqueness

2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

2-amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)4-1-3(4)2-5(11)6(12)13/h3-5H,1-2,11H2,(H,12,13)

InChI Key

JCKLKUADZZXOEH-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(F)(F)F)CC(C(=O)O)N

Origin of Product

United States

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